molecular formula C17H16F3N3O4S B2932927 ethyl 6-methyl-2-oxo-4-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate CAS No. 900002-14-4

ethyl 6-methyl-2-oxo-4-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2932927
CAS No.: 900002-14-4
M. Wt: 415.39
InChI Key: ZTMUSGMZWNDSCV-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidines

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4S/c1-3-27-15(25)13-9(2)21-16(26)23-14(13)28-8-12(24)22-11-6-4-5-10(7-11)17(18,19)20/h4-7H,3,8H2,1-2H3,(H,22,24)(H,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMUSGMZWNDSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process. One of the key steps involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by additional steps such as the Huisgen 1,3-dipolar cycloaddition to introduce the trifluoromethylphenyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 6-methyl-2-oxo-4-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of kinesin-5, a protein involved in the separation of genetic material during mitosis . This inhibition leads to cell cycle arrest and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethylphenyl group in ethyl 6-methyl-2-oxo-4-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,2-dihydropyrimidine-5-carboxylate imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets

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